N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-chlorobenzylidenemalononitrile. This intermediate is then reacted with 2-hydroxy-1-naphthaldehyde to form the benzo[f]chromen core. The final step involves the reaction of the benzo[f]chromen derivative with 2-methoxybenzoyl chloride to yield the target compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-hydroxybenzamide: This compound has a similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-aminobenzamide: This compound has an amino group instead of a methoxy group, which can affect its reactivity and biological activity.
N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-nitrobenzamide: The presence of a nitro group can significantly alter the compound’s electronic properties and biological activities.
Properties
Molecular Formula |
C28H19ClN2O3 |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H19ClN2O3/c1-33-23-13-7-5-11-20(23)27(32)31-28-21(16-30)25(19-10-4-6-12-22(19)29)26-18-9-3-2-8-17(18)14-15-24(26)34-28/h2-15,25H,1H3,(H,31,32) |
InChI Key |
ZLSSXYNBMPFHRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5Cl)C#N |
Origin of Product |
United States |
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